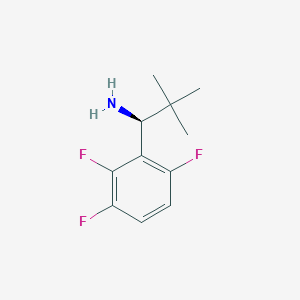
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a dimethylpropanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include mild temperatures and atmospheric pressure to maintain the integrity of the chiral center .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis, which offers advantages such as high enantioselectivity and reduced environmental impact. Biocatalytic processes can be conducted at ambient temperatures and pressures, making them more sustainable compared to traditional chemical synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other high-value chemicals.
Mécanisme D'action
The mechanism of action of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the chiral center ensures enantioselective interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The racemic mixture containing both enantiomers.
2,2-Dimethyl-1-(2,3,6-difluorophenyl)propan-1-amine: A similar compound with one less fluorine atom on the phenyl ring.
Uniqueness
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and trifluorophenyl group, which confer distinct chemical and biological properties. Its enantioselectivity makes it particularly valuable in the development of chiral drugs and other applications requiring high specificity .
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
(1S)-2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3/t10-/m1/s1 |
Clé InChI |
ZFIPHQXNIOSJDP-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C1=C(C=CC(=C1F)F)F)N |
SMILES canonique |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















